molecular formula C23H25N5O3 B6462958 2-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine CAS No. 2549008-16-2

2-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Cat. No. B6462958
CAS RN: 2549008-16-2
M. Wt: 419.5 g/mol
InChI Key: FINANGOBMFBGBN-UHFFFAOYSA-N
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Description

The compound “2-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine” is a complex organic molecule. It contains several functional groups including a benzopyran, a piperidine ring, a pyrazole ring, and a pyrimidine ring . The molecular formula is C27H24O11 and the molecular weight is 524.47 .


Molecular Structure Analysis

The structure of this compound is complex due to the presence of multiple rings and functional groups. The benzopyran and piperidine rings are part of a larger structure that also includes a carbonyl group. This structure is connected via an oxygen atom to a pyrimidine ring, which is further substituted with a methyl-pyrazole group .

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. The biological activity of similar compounds can depend on their ability to interact with various enzymes, receptors, or other proteins in the body .

Future Directions

The future research directions for this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties. This could lead to the development of new pharmaceuticals or other useful products .

properties

IUPAC Name

3,4-dihydro-2H-chromen-2-yl-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-27-15-18(14-26-27)17-12-24-23(25-13-17)30-19-8-10-28(11-9-19)22(29)21-7-6-16-4-2-3-5-20(16)31-21/h2-5,12-15,19,21H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINANGOBMFBGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4CCC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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